molecular formula C20H17N5O2 B11931524 Tgf|ari-IN-1

Tgf|ari-IN-1

Cat. No.: B11931524
M. Wt: 362.4 g/mol
InChI Key: VRPRBQAJAQCSCW-BMSJAHLVSA-N
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Description

Tgf|ari-IN-1 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is primarily known for its role in modulating the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial in various cellular processes, including cell growth, differentiation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tgf|ari-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tgf|ari-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms. Substitution reactions can result in various substituted derivatives .

Mechanism of Action

Tgf|ari-IN-1 exerts its effects by modulating the TGF-β signaling pathway. It binds to the TGF-β receptor complex, inhibiting the phosphorylation of Smad2 and Smad3 proteins. This prevents the formation of Smad complexes, which are essential for the transcriptional regulation of TGF-β-responsive genes. As a result, this compound can inhibit processes such as epithelial-to-mesenchymal transition, fibrosis, and tumor progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tgf|ari-IN-1 is unique due to its balanced efficacy and safety profile. Unlike other similar compounds, it offers a favorable therapeutic index, making it a promising candidate for further development in clinical applications .

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[4-[3-[5-(trideuteriomethoxy)pyridin-2-yl]-1H-pyrrolo[3,2-b]pyridin-2-yl]pyridin-2-yl]acetamide

InChI

InChI=1S/C20H17N5O2/c1-12(26)24-17-10-13(7-9-21-17)19-18(15-6-5-14(27-2)11-23-15)20-16(25-19)4-3-8-22-20/h3-11,25H,1-2H3,(H,21,24,26)/i2D3

InChI Key

VRPRBQAJAQCSCW-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CN=C(C=C1)C2=C(NC3=C2N=CC=C3)C4=CC(=NC=C4)NC(=O)C

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C2=C(C3=C(N2)C=CC=N3)C4=NC=C(C=C4)OC

Origin of Product

United States

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